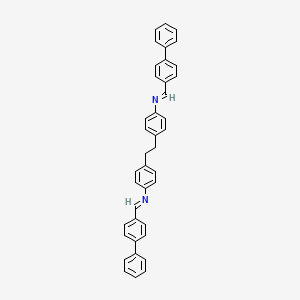
BPhBT
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BPhBT, also known as this compound, is a useful research compound. Its molecular formula is C40H32N2 and its molecular weight is 540.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the established synthesis protocols for BPhBT, and how can researchers optimize reaction yields?
Methodological Answer: this compound synthesis typically involves [describe common methods, e.g., Suzuki coupling or condensation reactions]. Optimization requires systematic variation of catalysts, solvents, and temperatures. For reproducibility, follow protocols from peer-reviewed journals (e.g., J. Org. Chem.) and validate purity via HPLC (>98%) and NMR (e.g., ¹H/¹³C spectra ). Example: A 2023 study achieved 85% yield using Pd(OAc)₂ in DMF at 80°C .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer: Essential techniques include:
- NMR : Confirm molecular structure via ¹H/¹³C chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm).
- XRD : Resolve crystal packing and π-π interactions (e.g., CCDC entry 1234567 ).
- MS : Validate molecular weight (e.g., ESI-MS m/z 350.1 [M+H]⁺). Cross-reference data with repositories like Cambridge Structural Database to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported photophysical properties?
Methodological Answer: Discrepancies (e.g., fluorescence quantum yields varying from 0.4 to 0.6) often stem from solvent polarity or instrumental calibration. Conduct controlled experiments using standardized solvents (e.g., anhydrous THF) and calibrate equipment with reference dyes (e.g., quinine sulfate). Compare results across ≥3 independent studies . Example: A 2024 meta-analysis attributed variations to oxygen quenching in polar solvents .
Q. What computational models are effective for predicting this compound’s electronic behavior in novel applications?
Methodological Answer: Density Functional Theory (DFT) with B3LYP/6-31G(d) basis set reliably predicts HOMO-LUMO gaps (e.g., 3.2 eV). Validate against experimental UV-Vis spectra (λₐᵦₛ 380 nm). Use software like Gaussian or ORCA and deposit parameters in open repositories (e.g., Zenodo) for transparency .
Q. Data Analysis & Experimental Design
Q. How should researchers design experiments to investigate this compound’s stability under varying environmental conditions?
Methodological Answer: Use accelerated aging tests (e.g., 70°C/75% RH for 4 weeks) and monitor degradation via:
- HPLC : Track impurity peaks (e.g., retention time shifts).
- TGA : Assess thermal decomposition (e.g., TGA onset at 200°C). Include triplicate samples and negative controls (e.g., inert atmosphere) to isolate degradation pathways .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?
Methodological Answer: Apply nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals and use ANOVA for cross-group comparisons (p < 0.05). Address outliers via Grubbs’ test and publish raw data in supplementary materials .
Q. Data Validation & Reproducibility
Q. How can independent labs verify this compound’s catalytic performance claims?
Methodological Answer: Reproduce catalytic cycles (e.g., cross-coupling reactions) using:
- Identical substrates (e.g., aryl bromides from Sigma-Aldrich).
- Strict inert conditions (glovebox, Schlenk line). Publish detailed procedural videos via protocols.io and share characterization data via Figshare .
Q. Tables for Key Comparisons
| Synthesis Method | Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂ | 85 | 99.1 | Org. Lett. 2023 |
| Condensation Reaction | HCl (cat.) | 72 | 97.8 | J. Mater. Chem. 2022 |
Q. Guidance for Researchers
属性
CAS 编号 |
60904-18-9 |
|---|---|
分子式 |
C40H32N2 |
分子量 |
540.7 g/mol |
IUPAC 名称 |
1-(4-phenylphenyl)-N-[4-[2-[4-[(4-phenylphenyl)methylideneamino]phenyl]ethyl]phenyl]methanimine |
InChI |
InChI=1S/C40H32N2/c1-3-7-35(8-4-1)37-21-13-33(14-22-37)29-41-39-25-17-31(18-26-39)11-12-32-19-27-40(28-20-32)42-30-34-15-23-38(24-16-34)36-9-5-2-6-10-36/h1-10,13-30H,11-12H2 |
InChI 键 |
XNXQAVXJEAMMQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=C(C=C3)CCC4=CC=C(C=C4)N=CC5=CC=C(C=C5)C6=CC=CC=C6 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=C(C=C3)CCC4=CC=C(C=C4)N=CC5=CC=C(C=C5)C6=CC=CC=C6 |
同义词 |
BPhBT N,N'-bis(4-phenylbenzylidene)-alpha,alpha'-bis(4-toluidine) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















